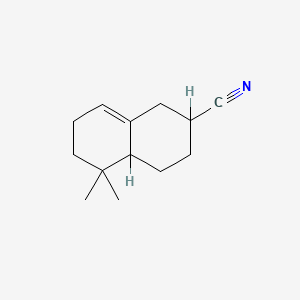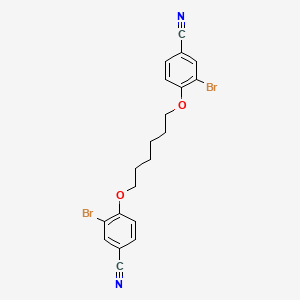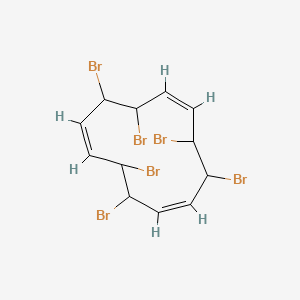
3,4,7,8,11,12-Hexabromocyclododeca-1,5,9-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,7,8,11,12-Hexabromocyclododeca-1,5,9-triene: is a brominated organic compound with the molecular formula C12H12Br6 It is characterized by a cyclododeca-1,5,9-triene ring structure with six bromine atoms attached at positions 3, 4, 7, 8, 11, and 12
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8,11,12-Hexabromocyclododeca-1,5,9-triene typically involves the bromination of cyclododeca-1,5,9-triene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. The general steps are as follows:
Starting Material: Cyclododeca-1,5,9-triene.
Bromination: The reaction is performed using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3).
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Bromination: Utilizing industrial reactors to carry out the bromination reaction.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Purification: Employing industrial purification techniques such as distillation and crystallization to obtain the final product.
化学反应分析
Types of Reactions
3,4,7,8,11,12-Hexabromocyclododeca-1,5,9-triene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of brominated cyclododeca-1,5,9-triene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various brominated derivatives, while reduction reactions can produce partially de-brominated compounds.
科学研究应用
3,4,7,8,11,12-Hexabromocyclododeca-1,5,9-triene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
作用机制
The mechanism of action of 3,4,7,8,11,12-Hexabromocyclododeca-1,5,9-triene involves its interaction with molecular targets and pathways. The bromine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways.
相似化合物的比较
Similar Compounds
Cyclododeca-1,5,9-triene: The parent compound without bromine atoms.
Tetrabromocyclododeca-1,5,9-triene: A derivative with four bromine atoms.
Hexachlorocyclododeca-1,5,9-triene: A similar compound with chlorine atoms instead of bromine.
Uniqueness
3,4,7,8,11,12-Hexabromocyclododeca-1,5,9-triene is unique due to its high degree of bromination, which imparts distinct chemical properties and reactivity. The presence of six bromine atoms makes it a valuable compound for various applications, particularly in the synthesis of other brominated derivatives and in industrial processes.
属性
CAS 编号 |
85711-97-3 |
|---|---|
分子式 |
C12H12Br6 |
分子量 |
635.6 g/mol |
IUPAC 名称 |
(1Z,5Z,9Z)-3,4,7,8,11,12-hexabromocyclododeca-1,5,9-triene |
InChI |
InChI=1S/C12H12Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h1-12H/b2-1-,4-3-,6-5- |
InChI 键 |
HVIIZEINTLSKNX-SQCKSILFSA-N |
手性 SMILES |
C\1=C\C(C(/C=C\C(C(/C=C\C(C1Br)Br)Br)Br)Br)Br |
规范 SMILES |
C1=CC(C(C=CC(C(C=CC(C1Br)Br)Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



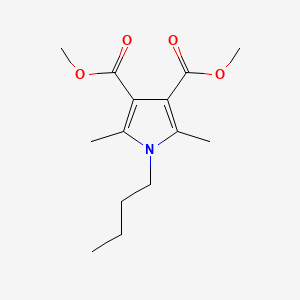
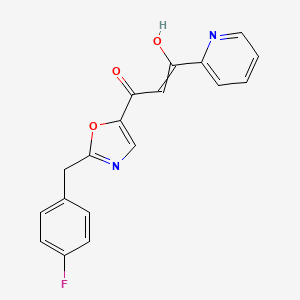



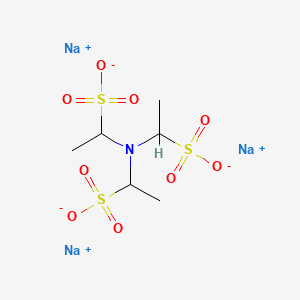
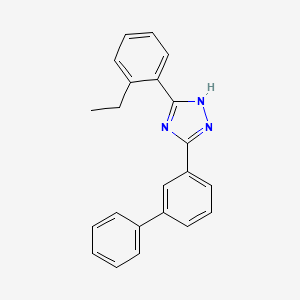
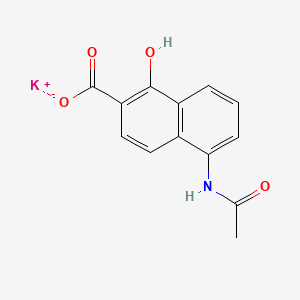
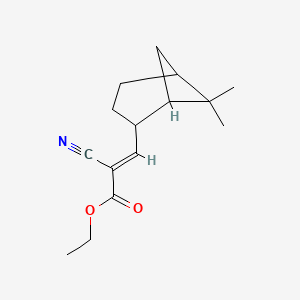

![2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride](/img/structure/B12670443.png)
